(2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester
Overview
Description
Tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C11H23N3O2. It is commonly used in scientific research due to its unique structure, which allows for diverse applications in various fields such as chemistry, biology, medicine, and industry .
Biochemical Analysis
Biochemical Properties
tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with serine hydrolases, leading to enzyme inhibition . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the bioavailability of certain molecules within cells, thereby impacting cellular metabolism . Additionally, the compound can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of these enzymes . This binding can result in changes in gene expression, as the inhibition of certain enzymes can lead to the accumulation or depletion of specific metabolites, which in turn can affect transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable when stored in dark, dry conditions at 2-8°C . Over extended periods, degradation can occur, potentially altering its biochemical activity and effectiveness in experiments.
Dosage Effects in Animal Models
The effects of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate biochemical pathways. At higher doses, toxic or adverse effects can be observed . These effects may include alterations in metabolic processes, enzyme inhibition, and potential damage to cellular structures.
Metabolic Pathways
tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate: is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with piperazine in the presence of a suitable solvent and catalyst. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-(piperazin-1-yl)ethyl)carbamate
- Carbamic acid, N-(2-(1-piperazinyl)ethyl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate is unique due to its specific structure, which allows for versatile applications in different fields. Its ability to undergo various chemical reactions and its potential use in drug development make it a valuable compound in scientific research .
Properties
IUPAC Name |
tert-butyl N-(2-oxo-2-piperazin-1-ylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-9(15)14-6-4-12-5-7-14/h12H,4-8H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPLWNKSNCRQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590451 | |
Record name | tert-Butyl [2-oxo-2-(piperazin-1-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525587-00-2 | |
Record name | tert-Butyl [2-oxo-2-(piperazin-1-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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